molecular formula C28H20K2N2O8S2 B12702085 Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) CAS No. 83968-44-9

Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate)

Cat. No.: B12702085
CAS No.: 83968-44-9
M. Wt: 654.8 g/mol
InChI Key: BYPLRBZCBVFUJE-UHFFFAOYSA-L
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Description

Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate): is a complex organic compound with the molecular formula C28H20K2N2O8S2 and a molecular weight of 654.80 g/mol . This compound is known for its unique structure, which includes two potassium ions and a central anthracene-based core linked to toluenesulphonate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) typically involves the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions, including cyclization and oxidation, to form the 9,10-dihydro-9,10-dioxo-1,4-anthrylene structure.

    Attachment of Diimino Groups: The diimino groups are introduced through a nucleophilic substitution reaction, where amines react with the anthracene core.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipotassium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracene core can intercalate with DNA, disrupting the replication process and leading to cell death. The sulphonate groups enhance its solubility and facilitate its transport across cell membranes. The diimino groups can form hydrogen bonds with various biomolecules, further enhancing its biological activity .

Comparison with Similar Compounds

Properties

CAS No.

83968-44-9

Molecular Formula

C28H20K2N2O8S2

Molecular Weight

654.8 g/mol

IUPAC Name

dipotassium;2-methyl-5-[[4-(4-methyl-3-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-17(13-23(15)39(33,34)35)29-21-11-12-22(30-18-10-8-16(2)24(14-18)40(36,37)38)26-25(21)27(31)19-5-3-4-6-20(19)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

BYPLRBZCBVFUJE-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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